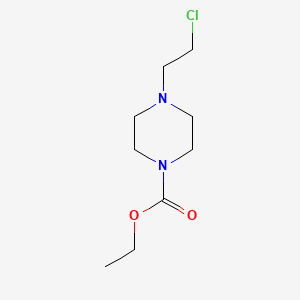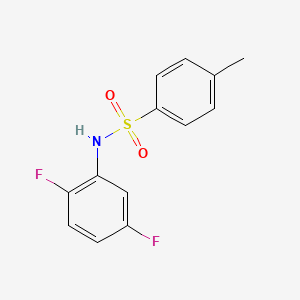![molecular formula C13H15NO B8794345 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one CAS No. 90329-77-4](/img/structure/B8794345.png)
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is a heterocyclic compound that features a fused ring system combining benzene and quinolizine structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These intermediates are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Benzo[c]chromen-6-one: Another heterocyclic compound with a fused ring system, but with different functional groups and properties.
1-Alkyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizin-2-ones: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90329-77-4 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1,2,3,4,11,11a-hexahydrobenzo[b]quinolizin-6-one |
InChI |
InChI=1S/C13H15NO/c15-13-12-7-2-1-5-10(12)9-11-6-3-4-8-14(11)13/h1-2,5,7,11H,3-4,6,8-9H2 |
InChI-Schlüssel |
RMDMKRJRSLNXRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8794278.png)





![7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8794318.png)


![3-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-5-fluorobenzonitrile](/img/structure/B8794331.png)



